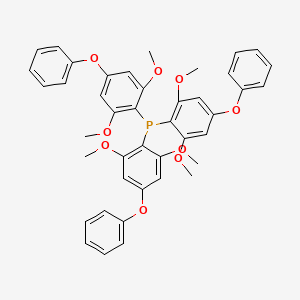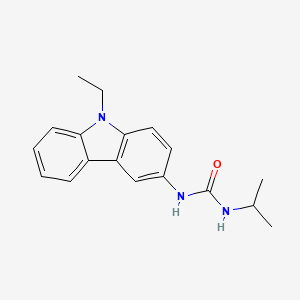![molecular formula C22H18N4O2 B12585022 8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide CAS No. 648896-14-4](/img/structure/B12585022.png)
8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as selenium dioxide.
Attachment of Pyridinylmethyl Groups: The pyridinylmethyl groups can be attached through a nucleophilic substitution reaction using pyridine derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyridine derivatives, alkylating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a fluorescent probe for the detection of metal ions and biological molecules.
Medicine: It has been investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit the activity of certain enzymes.
Industry: The compound can be used in the development of new materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The hydroxyl group and pyridinylmethyl substituents allow the compound to form hydrogen bonds and coordinate with metal ions, which can lead to the inhibition of enzyme activity and disruption of cellular processes. The quinoline core also contributes to its ability to intercalate into DNA, leading to potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A simpler compound with similar hydroxyl and quinoline features but lacking the pyridinylmethyl groups.
N,N-bis(pyridin-2-ylmethyl)amine: A compound with similar pyridinylmethyl groups but lacking the quinoline core.
Quinoline-2-carboxamide: A compound with a similar quinoline core but lacking the hydroxyl and pyridinylmethyl groups.
Uniqueness
8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide is unique due to the combination of its quinoline core, hydroxyl group, and pyridinylmethyl substituents
Propiedades
Número CAS |
648896-14-4 |
|---|---|
Fórmula molecular |
C22H18N4O2 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
8-hydroxy-N,N-bis(pyridin-2-ylmethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C22H18N4O2/c27-20-9-5-6-16-10-11-19(25-21(16)20)22(28)26(14-17-7-1-3-12-23-17)15-18-8-2-4-13-24-18/h1-13,27H,14-15H2 |
Clave InChI |
WTFRSQYHKGMAET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=O)C3=NC4=C(C=CC=C4O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12584963.png)
![Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B12584968.png)

![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12584987.png)



![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)


![N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide](/img/structure/B12585032.png)
